1-Bromo-4-(4-chlorophenoxymethyl)benzene
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Overview
Description
“1-Bromo-4-(4-chlorophenoxymethyl)benzene” is a chemical compound with the molecular formula C13H10BrClO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H10BrClO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 297.58 .Scientific Research Applications
Synthesis and Fluorescence Properties
1-Bromo-4-(4-chlorophenoxymethyl)benzene has been utilized in the synthesis of fluorescence compounds. For example, 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, was synthesized using a Wittig-Horner reaction and exhibited significant photoluminescence properties, both in solution and solid state, demonstrating potential in fluorescence applications (Liang Zuo-qi, 2015).
Role in Graphene Nanoribbons Synthesis
This compound has been recognized as a precursor for the synthesis of graphene nanoribbons. The synthesis, characterization, and density functional theory (DFT) study of 1-bromo-4-(3,7-dimethyloctyl)benzene, a similar compound, supports its potential in creating planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths (Patil et al., 2012).
Development of CCR5 Antagonists
Several studies have focused on the synthesis of novel CCR5 antagonists using derivatives of this compound. These antagonists have shown bioactivity, suggesting their potential in therapeutic applications (Cheng De-ju, 2015), (H. Bi, 2015).
Electrosynthesis of Organic Compounds
The compound has been involved in the electrosynthesis of various organic compounds. For instance, ethynylferrocene compounds of 1,3,5-tribromobenzene have been synthesized and characterized, showing significant electrochemical properties (Fink et al., 1997).
Halogenation and Activation Reactions
It plays a role in halogenation and activation reactions. For example, 1,2-bis(trimethylsilyl)benzenes, starting from compounds including 1-bromo-4-chlorobenzene, are key in synthesizing benzyne precursors and catalysts (Reus et al., 2012).
Structural and Chemical Analysis
The compound has been used in studies involving crystal structure determination and computational chemistry. This includes analyzing interactions like C–H···Br and C–Br···π, contributing to a deeper understanding of molecular structures and interactions (Jotani et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-4-[(4-chlorophenoxy)methyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEJQIWGILOCQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716849 |
Source
|
Record name | 1-Bromo-4-[(4-chlorophenoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884162-71-4 |
Source
|
Record name | 1-Bromo-4-[(4-chlorophenoxy)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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